molecular formula C24H24N4O2 B2612869 1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900889-41-0

1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2612869
CAS No.: 900889-41-0
M. Wt: 400.482
InChI Key: QKWLTTZFLLIOMR-UHFFFAOYSA-N
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Description

The compound 1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one features a tricyclic pyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-one core substituted at the 1-position with a benzyl group and at the 2-position with a 2-methylpiperidine-1-carbonyl moiety. This structure is synthesized via thermal cyclization of N-benzyl-N-{3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}amino esters, followed by carboxamide formation . The 2-methylpiperidine group enhances lipophilicity (logP ≈ 2.25) and may influence bioavailability and target binding .

Properties

IUPAC Name

6-benzyl-5-(2-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-17-9-5-7-13-26(17)24(30)20-15-19-22(28(20)16-18-10-3-2-4-11-18)25-21-12-6-8-14-27(21)23(19)29/h2-4,6,8,10-12,14-15,17H,5,7,9,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWLTTZFLLIOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound belonging to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class. Its unique structure incorporates a pyrimidine ring fused with a pyrrolo ring and features a benzyl group along with a piperidine carbonyl substituent. This structural diversity suggests significant potential for various biological activities and applications in medicinal chemistry.

Research indicates that compounds within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class exhibit notable biological activities, particularly as inhibitors of protein kinases. Specifically, this compound has been identified as an inhibitor of Janus Kinase 3 (JAK3), which plays a crucial role in immune response and is implicated in various autoimmune diseases and cancers .

Biological Activity

The biological activities associated with this compound include:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation.
  • Anti-inflammatory Effects : The inhibition of JAK3 may also lead to anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis and lupus .
  • Antiviral Properties : Some studies have explored the potential antiviral activity of similar compounds within the class, indicating that modifications to the structure can enhance efficacy against viral targets .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound. Here are notable findings:

Study Findings
Study on JAK3 InhibitionDemonstrated that the compound effectively inhibits JAK3 activity in vitro, leading to reduced cytokine production in immune cells .
Antitumor Activity AssessmentShowed that analogs of the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory ResearchHighlighted the compound's ability to modulate inflammatory pathways through JAK inhibition, indicating therapeutic potential in autoimmune conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has revealed that modifications in the functional groups attached to the core structure significantly influence biological activity. For instance:

Compound Name Structural Features Biological Activity
4-(4-Methylpiperidin-1-carbonyl) pyrido[1,2-a] pyrrolo[2,3-d] pyrimidinSimilar core structure with variations in substituentsJAK3 inhibition
5-Methyl-pyrido[2,3-d] pyrimidin derivativesVariations in nitrogen positioningPotential antitumor activity
Pyrrolo[2,3-d] pyrimidine analogsSimilar fused ring systemsDiverse biological activities

The specific combination of the benzyl group and piperidine carbonyl enhances binding affinity and selectivity towards specific kinases compared to other similar compounds .

Comparison with Similar Compounds

Structural Variations in the Core and Substituents

Position 1 Modifications
  • 1-Benzyl vs. 1-Methyl/1-(3-Methoxypropyl):
    • The benzyl group in the target compound contrasts with methyl (e.g., E201-0211 : 1,9-dimethyl derivative) or 3-methoxypropyl (e.g., 900286-69-3 ) substituents. Benzyl groups may enhance π-π stacking interactions in biological targets, whereas alkyl chains like 3-methoxypropyl improve solubility .
    • Example: 1-(3-Methoxypropyl)-9-methyl-2-(2-methylpiperidine-1-carbonyl) (Mol. Wt. 411.5) has a polar surface area of 42.356 Ų, suggesting moderate membrane permeability .
Position 2 Functionalization
  • 2-Carbonyl vs. 12n (2-(4-chlorophenyl)-1-methyl derivative) exhibits cytotoxic activity (IC₅₀ = 6.55 µM against HeLa), highlighting the role of aryl groups in anticancer activity .
Position 9 Modifications
  • 9-Methyl vs.

Pharmacokinetic and Physicochemical Properties

  • Polar Surface Area (PSA):
    • A PSA of 42.356 Ų suggests moderate blood-brain barrier permeability, advantageous for CNS-targeted therapies .

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